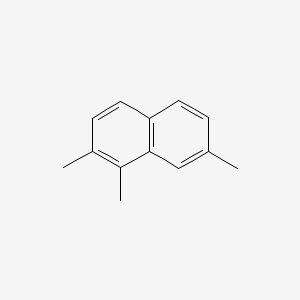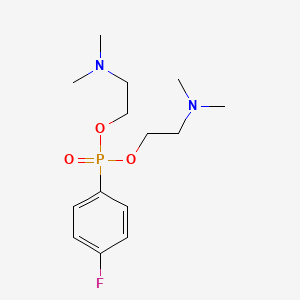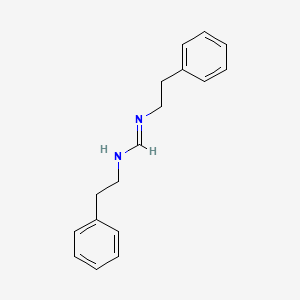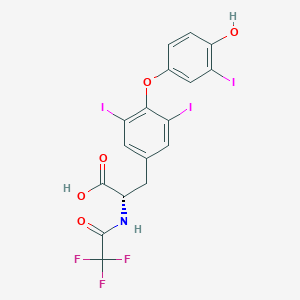
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is a synthetic organic compound that belongs to the class of iodinated tyrosine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine typically involves multiple steps, starting from commercially available precursors. The key steps include iodination, hydroxylation, and trifluoroacetylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted tyrosine analogs. These products can have distinct chemical and biological properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is used as a precursor for the synthesis of complex organic molecules
Biology
In biological research, this compound is used as a probe to study the effects of iodination and trifluoroacetylation on protein function and enzyme activity. It can also be used to investigate the role of tyrosine derivatives in cellular signaling pathways.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and radiotherapy. The presence of iodine atoms makes it suitable for use as a radiolabeled tracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation. It can also be used in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms and trifluoroacetyl group can modulate the compound’s binding affinity and specificity, leading to changes in the activity of target proteins. The pathways involved may include alterations in cellular signaling, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Diiodothyronine: A metabolite of thyroid hormone with similar iodination patterns.
4-Hydroxy-3-iodophenylacetic acid: A tyrosine derivative with a single iodine atom.
N-(Trifluoroacetyl)-L-tyrosine: A compound with a trifluoroacetyl group but lacking iodine atoms.
Uniqueness
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-N-(trifluoroacetyl)-L-tyrosine is unique due to the combination of multiple iodine atoms and a trifluoroacetyl group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that require both halogenation and fluorination.
Propiedades
Número CAS |
3253-59-6 |
|---|---|
Fórmula molecular |
C17H11F3I3NO5 |
Peso molecular |
746.98 g/mol |
Nombre IUPAC |
(2S)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H11F3I3NO5/c18-17(19,20)16(28)24-12(15(26)27)5-7-3-10(22)14(11(23)4-7)29-8-1-2-13(25)9(21)6-8/h1-4,6,12,25H,5H2,(H,24,28)(H,26,27)/t12-/m0/s1 |
Clave InChI |
FKVBFUZREZZULA-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)C(F)(F)F)I)I)O |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)C(F)(F)F)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




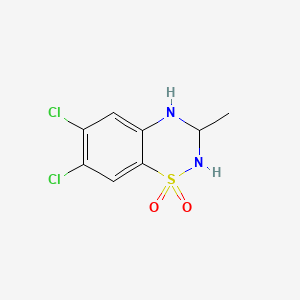
![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)

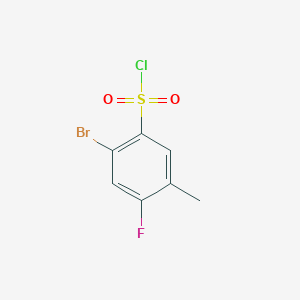
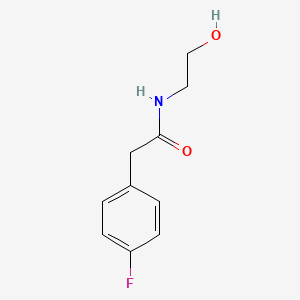
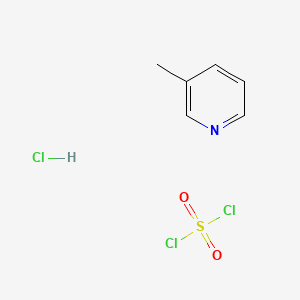
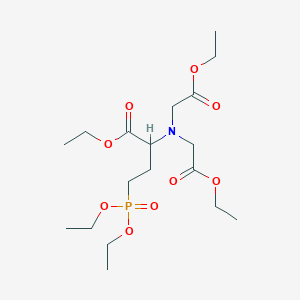
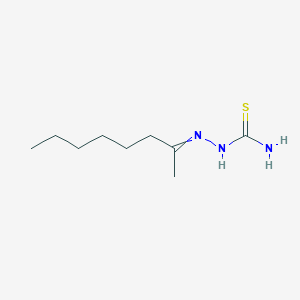
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
